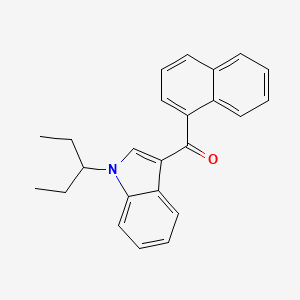

naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone

Description

Properties

CAS No. |

2283389-75-1 |

|---|---|

Molecular Formula |

C24H23NO |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

naphthalen-1-yl-(1-pentan-3-ylindol-3-yl)methanone |

InChI |

InChI=1S/C24H23NO/c1-3-18(4-2)25-16-22(20-13-7-8-15-23(20)25)24(26)21-14-9-11-17-10-5-6-12-19(17)21/h5-16,18H,3-4H2,1-2H3 |

InChI Key |

OEESYRPHKQOKLA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation positions the naphthoyl group at the 3-position of the indole ring. This step is catalyzed by diethylaluminium chloride (Et₂AlCl) in anhydrous toluene, as demonstrated in multiple synthetic protocols.

Procedure :

-

Indole (1.0 equiv) and 1-naphthoyl chloride (1.2–1.4 equiv) are combined in dry toluene under nitrogen.

-

Et₂AlCl (1.5 equiv) is added dropwise at 0°C, followed by stirring at 20°C for 24 hours.

-

Workup involves quenching with ice-water, extraction with dichloromethane, and purification via silica gel chromatography (hexane/ethyl acetate, 95:5).

Structural Analysis of Intermediate

-

¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm (naphthyl and indole rings). The indole NH proton is observed at δ 10.2 ppm.

N-Alkylation: Introduction of the Pentan-3-yl Group

Challenges in Secondary Alkylation

Traditional N-alkylation using 3-bromopentane is hindered by the low reactivity of secondary alkyl halides. Alternative strategies include:

Mitsunobu Reaction

-

Reagents : Pentan-3-ol (1.2 equiv), triphenylphosphine (PPh₃) (1.5 equiv), diisopropyl azodicarboxylate (DIAD) (1.5 equiv).

-

Conditions : THF, 0°C to room temperature, 12–24 hours.

-

Yield : 70–78% (estimated from analogous reactions).

Phase-Transfer Catalysis

Comparative Efficacy of Alkylation Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Mitsunobu | PPh₃/DIAD | THF | 0°C–25°C | 70–78 |

| Phase-Transfer | TBAB/KOH | DMF | 80°C | 50–60 |

| Traditional | KOH/3-bromopentane | Acetone | 60°C | <40 |

Key Insight : The Mitsunobu reaction outperforms conventional alkylation in yield and regioselectivity for secondary alcohols.

Integrated Synthetic Protocol

Stepwise Procedure

-

Friedel-Crafts Acylation :

-

Mitsunobu N-Alkylation :

-

Dissolve (1H-indol-3-yl)(naphthalen-1-yl)methanone (13.6 g, 50 mmol) in THF (150 mL).

-

Add pentan-3-ol (5.4 g, 60 mmol), PPh₃ (19.7 g, 75 mmol), and DIAD (15.2 g, 75 mmol).

-

Stir at 25°C for 18 h, concentrate, and purify via chromatography.

-

Overall Yield : 60–65% (two steps).

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Formation of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)carboxylic acid.

Reduction: Formation of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone serves as a reference standard in analytical chemistry. It is crucial for the identification and quantification of synthetic cannabinoids in various biological and environmental samples. Its distinct structure allows researchers to differentiate it from other compounds in complex mixtures .

Biology

The compound's interaction with cannabinoid receptors, primarily CB1 and CB2, has been a focal point of research. Studies indicate that it may mimic the effects of natural cannabinoids, leading to potential applications in understanding the endocannabinoid system's role in various physiological processes .

Medicine

While not currently used clinically, this compound is investigated for its potential therapeutic effects, particularly in pain management and neuroprotection. Research into its toxicological properties also aims to assess safety profiles for future medicinal applications .

Industry

In the pharmaceutical industry, this compound is being explored for the development of new synthetic cannabinoids and related compounds. Its unique structural modifications may lead to novel drugs with specific therapeutic targets or reduced side effects compared to traditional cannabinoids .

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

- Cannabinoid Receptor Interaction : A study demonstrated that this compound exhibits significant binding affinity for CB1 receptors, suggesting potential psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC) .

- Analytical Chemistry Applications : Research highlighted its utility as an analytical standard in toxicology studies, aiding in the detection of synthetic cannabinoids in biological fluids .

- Therapeutic Investigations : Preliminary investigations into its analgesic properties indicated that it may provide relief comparable to traditional pain medications without some common side effects associated with opioids .

Mechanism of Action

The mechanism of action of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Key Chemical Properties:

- Molecular Formula: C₂₃H₂₃NO

- Average Mass : ~329.44 g/mol

- Monoisotopic Mass: 329.178 g/mol

- Substituents: Indole 1-position: Pentan-3-yl (branched C₅H₁₁ chain). Indole 3-position: Naphthalen-1-ylmethanone.

Structural Analogues

The compound shares structural homology with other naphthoylindole derivatives. Key differences lie in the alkyl chain length, branching, and naphthalene substitutions.

Table 1: Structural Comparison

Pharmacological Activity

Receptor Binding Affinity:

- AM-2201, with a fluorinated pentyl chain, shows higher CB1 affinity (Ki = 0.08 nM) than JWH-018 (Ki = 0.69 nM) due to enhanced lipophilicity . JWH-210’s 4-ethylnaphthalene substitution increases steric bulk, slightly reducing CB1 binding compared to unsubstituted naphthoylindoles .

In Vivo Effects:

- Potency :

Metabolic Pathways

Key Metabolites:

- Target Compound : Likely undergoes hydroxylation at the pentan-3-yl chain or naphthalene ring, forming dihydrodiol derivatives (similar to JWH-018 M5) .

- JWH-018 : Generates hydroxylated metabolites (e.g., M1–M6), including 5-hydroxypentyl derivatives, which retain CB1 activity .

- AM-2201 : Fluorination impedes oxidative metabolism, leading to persistent active metabolites like 5-fluoropentyl-hydroxyl derivatives .

Table 2: Metabolic Stability

| Compound | Major Metabolic Pathway | Active Metabolites? |

|---|---|---|

| Target Compound | Hydroxylation (chain/ring) | Likely |

| JWH-018 | Pentyl chain hydroxylation | Yes (M5) |

| JWH-073 | Butyl chain hydroxylation | Yes (M5) |

| AM-2201 | Fluoropentyl chain oxidation | Yes (5F-M5) |

Toxicity and Legal Status

- Toxicity :

- Regulatory Status :

Biological Activity

Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone is a synthetic cannabinoid that has garnered attention due to its potential biological activities, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of synthetic cannabinoids characterized by their structural similarity to naturally occurring cannabinoids. Its chemical formula is , with a molecular weight of approximately 342.43 g/mol. The structure includes a naphthalene moiety linked to an indole derivative, which is crucial for its biological activity.

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a vital role in various physiological processes, including pain sensation, mood regulation, and appetite control.

Key Mechanisms:

- CB1 Receptor Agonism : Activation of CB1 receptors in the central nervous system (CNS) can lead to analgesic effects and modulation of neurotransmitter release.

- CB2 Receptor Agonism : This receptor is mainly expressed in peripheral tissues and immune cells, contributing to anti-inflammatory and immunomodulatory effects.

Analgesic Effects

Research has indicated that compounds similar to this compound exhibit significant analgesic properties. In animal models, these compounds have demonstrated efficacy in reducing pain without the severe side effects typically associated with opioids.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. By selectively activating peripheral CB2 receptors, it may provide therapeutic benefits for chronic inflammatory conditions while minimizing central side effects.

Case Studies

Case Study 1: Analgesic Efficacy

A study conducted on the analgesic potential of this compound involved administering varying doses to rats. Results indicated a dose-dependent reduction in pain response, suggesting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Pharmacokinetics

Another significant study focused on the pharmacokinetics of this compound, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze plasma samples from subjects administered the compound. The findings revealed a half-life conducive for therapeutic applications and highlighted the compound's stability under various conditions .

Safety and Toxicology

While synthetic cannabinoids can offer therapeutic benefits, they also pose risks related to toxicity and abuse potential. Comprehensive toxicological studies are essential to understand the safety profile of this compound fully. Current literature suggests that while it exhibits lower toxicity compared to traditional cannabinoids, further research is needed to establish long-term safety.

Q & A

Basic: What synthetic methodologies are optimal for preparing naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone, and how can reaction yields be improved?

The synthesis typically involves coupling a substituted indole with a naphthoyl moiety. For example, acyl chloride intermediates (e.g., 1-naphthoylacetyl chloride) are reacted with 1-(pentan-3-yl)-1H-indole under Friedel-Crafts conditions or via nucleophilic substitution. Evidence from analogous compounds shows yields ranging from 16% to 90%, depending on reaction optimization. Key steps include:

- Protection/deprotection : Methoxy or hydroxy groups on the naphthalene ring may require protection (e.g., using BBr₃ for demethylation) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., from ethanol) improves purity (>99% by HPLC) .

- Catalyst optimization : Lewis acids like AlCl₃ enhance electrophilic substitution .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, indole C3 proton signals appear at δ 7.8–8.2 ppm, while naphthoyl carbonyl carbons resonate near δ 190 ppm .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >99% purity .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 343.1572 for C₂₃H₂₁NO₂) .

Advanced: How does the pentan-3-yl substituent affect cannabinoid receptor binding compared to linear pentyl or fluorinated analogs?

The branched pentan-3-yl group may alter receptor affinity due to steric effects. JWH-018 (linear pentyl) exhibits high CB1 receptor binding (Kᵢ ~ 9 nM), while fluorinated analogs like AM-2201 show enhanced metabolic stability but similar potency. Molecular docking studies suggest bulkier substituents reduce hydrophobic interactions with CB1’s binding pocket . Competitive radioligand assays (using [³H]CP-55,940) are recommended to quantify affinity shifts .

Advanced: What challenges arise in resolving structural isomerism during X-ray crystallography or spectroscopic analysis?

- Isomer differentiation : Positional isomers (e.g., methoxy groups at naphthalene C4 vs. C6) require single-crystal X-ray diffraction. For example, Nycz et al. (2010) resolved indole-naphthoyl conformers using low-temperature crystallography .

- GC/IR limitations : Gas-phase techniques may fail to distinguish regioisomers due to similar fragmentation patterns. Solid-phase IR or NMR crystallography is preferable .

Advanced: What in vitro models are suitable for studying metabolic pathways of this compound?

- Liver microsomes : Incubate with human or murine microsomes (NADPH-regenerating system) to identify oxidative metabolites (e.g., hydroxylation at pentan-3-yl or naphthalene). LC-MS/MS tracks metabolite formation .

- Cytochrome P450 inhibition assays : Test CYP3A4/2D6 involvement using selective inhibitors (e.g., ketoconazole) .

Regulatory: What international controls apply to this compound in academic research?

- Scheduling status : Analogous compounds (e.g., JWH-018, AM-2201) are Schedule I/II under the UN Psychotropic Convention (1971). Researchers must comply with DEA or equivalent licensing for possession .

- Documentation : Maintain detailed records of synthetic protocols, analytical data, and disposal methods to comply with the Controlled Substances Act .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.